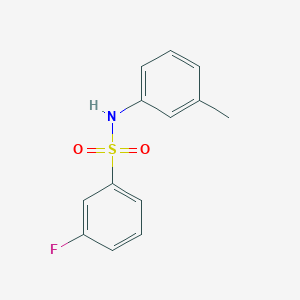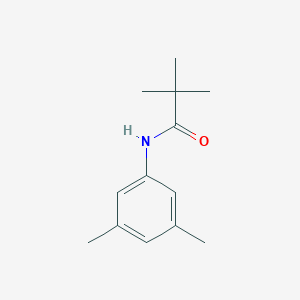![molecular formula C14H16N4OS B255695 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B255695.png)
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine, also known as MTCP, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. MTCP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine is believed to exert its effects through the modulation of certain neurotransmitters in the brain, including serotonin and dopamine. The compound has been shown to act as an agonist for these neurotransmitters, meaning that it enhances their activity. Additionally, 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine can have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter activity and inflammation, 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine has been shown to exhibit antioxidant properties and may have a protective effect against oxidative stress. Additionally, the compound has been shown to have a positive effect on cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may exhibit similar effects. Additionally, 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine is relatively easy to synthesize and purify, which makes it a convenient compound to work with. One limitation of using 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are numerous potential future directions for research on 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine. One area of interest is its potential as a treatment for neurological disorders such as depression and anxiety. Additionally, further research is needed to fully elucidate the compound's mechanism of action and to determine its potential as a treatment for other conditions such as inflammation and oxidative stress. Finally, the development of more effective methods for administering 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine may expand its potential therapeutic applications.
Synthesemethoden
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine can be synthesized through a multi-step process involving the reaction of 4-phenylpiperazine with 4-methyl-1,2,3-thiadiazol-5-carboxylic acid chloride. The resulting product is then purified through recrystallization to obtain 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine in its pure form.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders such as depression and anxiety. Additionally, 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
Produktname |
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine |
|---|---|
Molekularformel |
C14H16N4OS |
Molekulargewicht |
288.37 g/mol |
IUPAC-Name |
(4-methylthiadiazol-5-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H16N4OS/c1-11-13(20-16-15-11)14(19)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
InChI-Schlüssel |
XGBHKVPIIPKKQR-UHFFFAOYSA-N |
SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



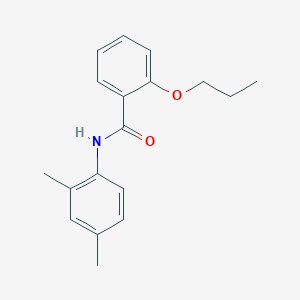
![Methyl 4-[(2-propoxybenzoyl)amino]benzoate](/img/structure/B255618.png)
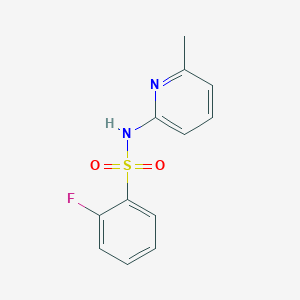
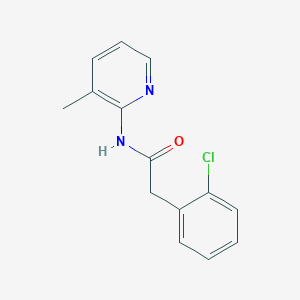
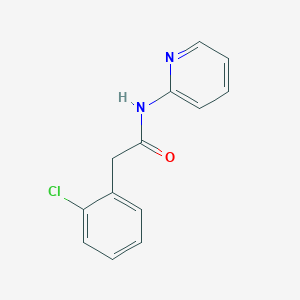
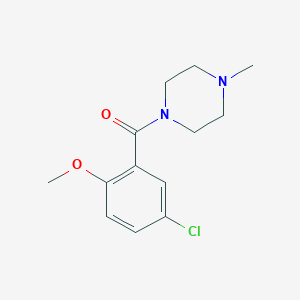
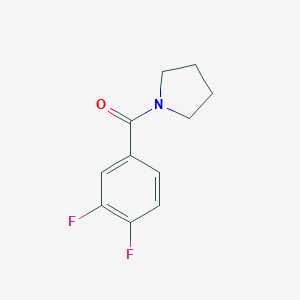
![Dimethyl 5-[(3-methylbutanoyl)amino]isophthalate](/img/structure/B255638.png)
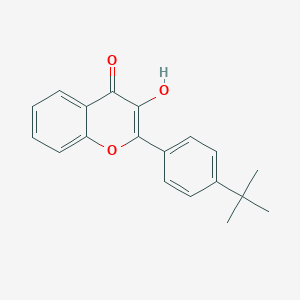
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B255641.png)
![1-(3-Bromophenyl)-7-methyl-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B255642.png)
![2-(Diethylamino)ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B255650.png)
